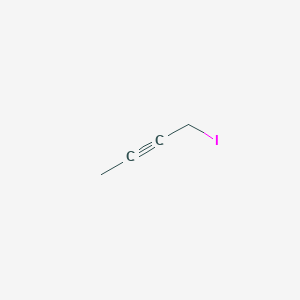

1-Iodobut-2-yne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

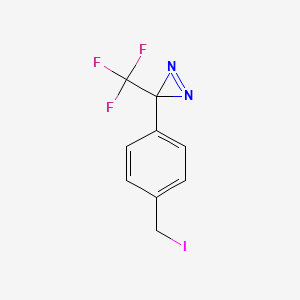

1-Iodobut-2-yne is an organic compound with the molecular formula C4H5I and a molecular weight of 179.99 . It has multiple applications in various fields of research and industry.

Physical And Chemical Properties Analysis

1-Iodobut-2-yne has a boiling point of 51-52 °C (under a pressure of 16 Torr) and a density of 1.8847 g/cm3 (at 18 °C) .Aplicaciones Científicas De Investigación

Radical Production and Synthetic Chemistry

- A study by Piccardi et al. (1974) detailed a method for producing hex-5-enyl radicals through the addition of radicals derived from 3,3,4,4-tetrafluoro-4-iodobut-1-ene to alk-1-enes or alk-1-ynes. This approach offers a convenient route for generating specific radicals, contributing significantly to synthetic chemistry (Piccardi et al., 1974).

Synthesis of Complex Molecules

- Baker and Flower (1990) synthesized a monobut-2-yne tungsten complex, demonstrating the potential of but-2-yne ligands, like 1-Iodobut-2-yne, in forming complex organometallic structures. This is significant for the development of new materials and catalysts (Baker & Flower, 1990).

Innovative Synthetic Applications

- Ku et al. (2001) reported the use of iodoacetylene in synthesizing 5-iodoisoxazole derivatives, highlighting the versatile applications of iodobutynes in organic synthesis. This contributes to the creation of novel compounds with potential pharmacological properties (Ku et al., 2001).

Synthesis of 1-Lodo-1,3-dienes

- Research by Uenishi et al. (1993) involved preparing iododienes from hex-3-en-yne, indicating the use of compounds like 1-Iodobut-2-yne in complex synthetic pathways to create specialized organic structures (Uenishi et al., 1993).

Formation of Iodobenzene Derivatives

- Matsumoto, Takase, and Ogura (2008) demonstrated the formation of iodine-substituted benzenes from specific yne compounds, illustrating the role of iodobutynes in synthesizing chemically diverse benzene derivatives (Matsumoto, Takase, & Ogura, 2008).

Eco-Friendly Synthesis Techniques

- A study by Chen et al. (2009) presented an environmentally friendly method for synthesizing 1-iodoalk-1-ynes, underscoring the importance of sustainable practices in chemical synthesis and the utility of iodobutynes in such processes (Chen et al., 2009).

Conformational Studies

- Karlsson, Klaeboe, and Nielsen (1992) conducted vibrational spectral studies on 1-chloro-4-fluorobut-2-yne, offering insights into the conformational behavior of similar compounds such as 1-Iodobut-2-yne. This research is crucial for understanding the physical properties of these compounds (Karlsson, Klaeboe, & Nielsen, 1992).

Oligoenyne Synthesis

- Takayama et al. (2003) developed an efficient method for preparing oligoenynes with either trans- or cis-olefinic configuration, highlighting the role of iodobutyne derivatives in polymer chemistry (Takayama et al., 2003).

Propiedades

IUPAC Name |

1-iodobut-2-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5I/c1-2-3-4-5/h4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAIOZOVAZYTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodobut-2-yne | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2994445.png)

![3,4-difluoro-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2994447.png)

![Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2994449.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994450.png)

![N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994454.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B2994455.png)

![Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2994456.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride](/img/structure/B2994459.png)

![3-(2,6-Dichlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2994462.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2994463.png)